molecular formula C13H16N2O4S2 B6422523 3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 185300-41-8

3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6422523
CAS No.: 185300-41-8
M. Wt: 328.4 g/mol
InChI Key: YFYLSDYMLWSWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with methoxy groups and a sulfonamide group. The presence of the thiazole ring adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the benzene ring substituted with methoxy groups. The sulfonamide group can be introduced through sulfonation followed by amination. The thiazole ring is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition. These interactions disrupt normal cellular processes, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
  • 3,4-dimethoxy-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Uniqueness

3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups. The combination of methoxy groups, sulfonamide, and thiazole ring provides a distinct set of chemical properties and biological activities that are not found in other similar compounds.

Properties

IUPAC Name

3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)11-4-5-12(18-2)13(6-11)19-3/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYLSDYMLWSWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.